molecular formula C17H14ClN3OS B10898517 N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide

N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B10898517
M. Wt: 343.8 g/mol
InChI Key: NYJSCUCJDZNOFY-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a chlorophenyl group, and a sulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide typically involves a multi-step process. One common method includes the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide is unique due to the presence of both chlorophenyl and sulfanylphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H14ClN3OS

Molecular Weight

343.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylphenyl]-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C17H14ClN3OS/c1-21-11-12(10-19-21)17(22)20-15-4-2-3-5-16(15)23-14-8-6-13(18)7-9-14/h2-11H,1H3,(H,20,22)

InChI Key

NYJSCUCJDZNOFY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)NC2=CC=CC=C2SC3=CC=C(C=C3)Cl

Origin of Product

United States

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